molecular formula C10H9NO3 B1642375 2H-3,1-Benzoxazine-2,4(1H)-dione, 1,6-dimethyl-

2H-3,1-Benzoxazine-2,4(1H)-dione, 1,6-dimethyl-

Cat. No.: B1642375
M. Wt: 191.18 g/mol
InChI Key: XTEVRJNKYYTSLF-UHFFFAOYSA-N
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Description

2H-3,1-Benzoxazine-2,4(1H)-dione, 1,6-dimethyl- is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-3,1-Benzoxazine-2,4(1H)-dione, 1,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-3,1-Benzoxazine-2,4(1H)-dione, 1,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1,6-dimethyl-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C10H9NO3/c1-6-3-4-8-7(5-6)9(12)14-10(13)11(8)2/h3-5H,1-2H3

InChI Key

XTEVRJNKYYTSLF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=O)OC2=O)C

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)OC2=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of Compound 11 (5 g, 28 mmol) in DMF was added slowly to a suspension of NaH (60% in mineral oil, 1.24 g, 31 mmol) in DMF and further stirred at room temperature for 1 h. Then, methyl iodide (1.92 mL, 31 mmol) was added and further stirred at room temperature for 3 h. The solution was poured into ice water and the solids formed were filtered, washed several times by water, and dried. The solids were suspended in hexane, sonicated briefly, filtered, and washed by hexane to yield 4.9 g (74%) of white solids. M.P. 153° C. 1H NMR (DMSO-d6): δ 2.32 (s, 3H), 3.52 (s, 3H), 7.38 (d, J=8.6 Hz, 1H), 7.54 (dd, J=1.7, 8.2 Hz, 1H), 7.83 (d, J=1.2 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
1.24 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
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0 (± 1) mol
Type
solvent
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Quantity
1.92 mL
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reactant
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[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Synthesis routes and methods II

Procedure details

A solution of 26.6 g of 5-methylisatoic anhydride in 150 ml of dimethylformamide is treated with 17.5 g of anhydrous sodium carbonate, then with 32 g of iodomethane, and the mixture is stirred at 20°-25° C. for 18 hrs. The reaction mixture is poured into 1.25 liter of ice water and the resulting precipitate of N,5-dimethylisatoic anhydride is collected by filtration, washed with water and dried; mp 166°-169° C.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.25 L
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 6-methyl-1H-3,1-benzoxazine-2,4-dione (2 g), anhydrous potassium carbonate (0.64 g), dimethylformamide (10 ml) and methyl iodide (0.9 ml) was stirred at room temperature for 24 hours. More methyl iodide (0.9 ml) was added and stirring continued for a further 18 hours. More potassium carbonate (1 g) and methyl iodide (0.8 ml) were added and stirring continued for a further 23 hours. The mixture was poured on to a mixture of ice and water. The resulting precipitate was washed with water and dried to give the novel compound 1,6-dimethyl-1H-3,1-benzoxazine-2,4-dione, m.p. 165°-170°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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